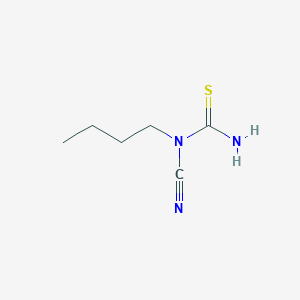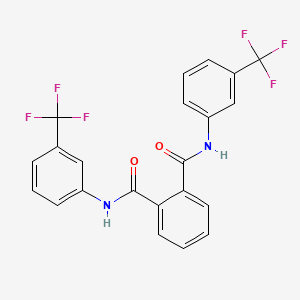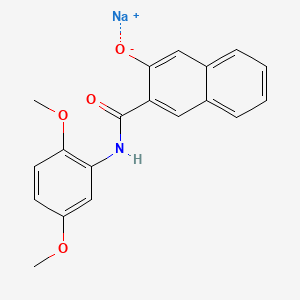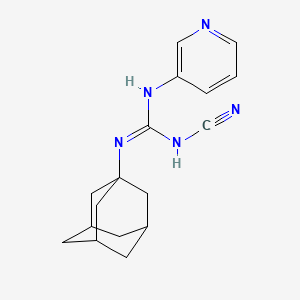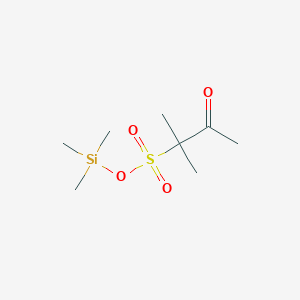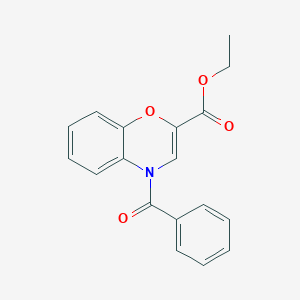
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,14-Diazatricyclo(82114,7)tetradeca-4,6,10,12-tetraene is a complex organic compound with the molecular formula C12H14N2 This compound is characterized by its unique tricyclic structure, which includes two nitrogen atoms and multiple double bonds
Métodos De Preparación
The synthesis of 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene include:
13,14-Dioxatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene: This compound has a similar tricyclic structure but contains oxygen atoms instead of nitrogen.
This compound: Another variant with slight modifications in the tricyclic framework.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and double bonds, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
73650-67-6 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
13,14-diazatricyclo[8.2.1.14,7]tetradeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C12H14N2/c1-2-10-7-8-12-4-3-11(14-12)6-5-9(1)13-10/h1-4,13-14H,5-8H2 |
Clave InChI |
ACKCVPCEULGAGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(N2)CCC3=CC=C1N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


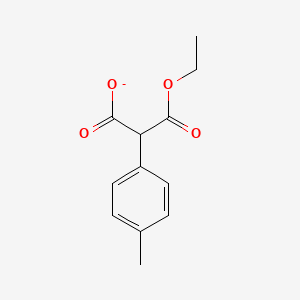
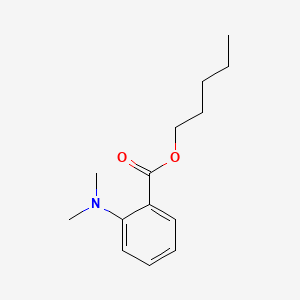
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
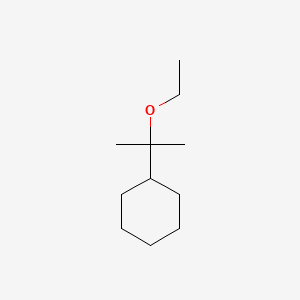

methanone](/img/structure/B14463638.png)
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)

